2-(Diethylamino)ethyl 4-fluorobenzoate
Description
Contextualization within Fluorinated Benzoate (B1203000) Ester Derivatives
The inclusion of a fluorine atom in organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's properties. nih.gov Fluorination can significantly alter electronic characteristics, metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov In the context of benzoate esters, the substitution of a hydrogen atom with fluorine on the benzene (B151609) ring, as seen in 2-(diethylamino)ethyl 4-fluorobenzoate (B1226621), can enhance the compound's performance and stability. nbinno.com Polyfluoroarenes and their derivatives are recognized as versatile building blocks in organic synthesis. mdpi.com For instance, Ethyl 4-fluorobenzoate, a related compound, is used in the synthesis of advanced materials like liquid crystals and specialized polymers, where the fluorine atom influences thermal stability and electronic properties. nbinno.comsigmaaldrich.com
Table 1: Comparison of Selected Benzoate Ester Derivatives
| Compound Name | Chemical Formula | Key Structural Feature | Common Research Context |
|---|---|---|---|
| 2-(Diethylamino)ethyl 4-fluorobenzoate | C13H18FNO2 | Fluorine at para-position | Intermediate in chemical synthesis solubilityofthings.com |
| Ethyl 4-fluorobenzoate | C9H9FO2 | Ethyl ester, Fluorine at para-position | Synthesis of polymers, liquid crystals nbinno.comsigmaaldrich.com |
| Procaine (B135) (2-(Diethylamino)ethyl 4-aminobenzoate) | C13H20N2O2 | Amino group at para-position | Local anesthetic wikipedia.org |
Historical Development of Related Local Anesthetic and Antiarrhythmic Esters (e.g., Procaine)
The study of amino esters like this compound is rooted in the history of local anesthetics, most notably procaine. Before the early 20th century, cocaine was the primary local anesthetic, but its toxicity and addictive properties prompted a search for safer alternatives. aneskey.comnbinno.com This search culminated in 1905 when chemist Alfred Einhorn synthesized procaine, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate. wikipedia.organeskey.com
Marketed under the trade name Novocain, procaine quickly replaced cocaine and revolutionized dental and minor surgical procedures by providing effective and safer pain relief. nbinno.comdimensionsofdentalhygiene.comnbinno.com It functions as a sodium channel blocker, temporarily inhibiting nerve impulse conduction. wikipedia.orgnbinno.com However, procaine had limitations, including a relatively short duration of action and the potential to cause allergic reactions. aneskey.comdimensionsofdentalhygiene.com These shortcomings spurred further research, leading to the development of the amide class of local anesthetics in the 1940s, which offered improved stability and a lower incidence of allergic responses. dimensionsofdentalhygiene.com
Table 2: Timeline of Key Developments in Ester Anesthetics
| Year | Event | Significance |
|---|---|---|
| 1905 | Alfred Einhorn synthesizes Procaine. wikipedia.orgnbinno.com | Provided the first safe and effective synthetic alternative to cocaine for local anesthesia. nbinno.com |
| 1905 | Procaine is introduced into medical use by Heinrich Braun. wikipedia.organeskey.com | Became the standard local anesthetic, particularly in dentistry. dimensionsofdentalhygiene.com |
Distinction from Amide Analogues in Academic Research (e.g., Fluorobenzamides)
A fundamental distinction in the study of local anesthetics and related compounds is the nature of the linkage between the aromatic ring and the amino group: it can be either an ester or an amide. medistudygo.com This structural difference profoundly affects their metabolism, stability, and potential for allergic reactions. youtube.comyoutube.com
Ester-type compounds, such as procaine and this compound, are characterized by an ester bond (-COO-). They are primarily metabolized in the plasma by the enzyme pseudocholinesterase. medistudygo.comyoutube.com This rapid breakdown can lead to a shorter duration of action and the formation of para-aminobenzoic acid (PABA), a metabolite known to cause allergic reactions in some individuals. youtube.com Ester-linked drugs are also generally less stable in solution. youtube.com
In contrast, amide-type compounds possess a more stable amide bond (-NHCO-). medistudygo.com They are metabolized more slowly in the liver by cytochrome P450 enzymes. medistudygo.comyoutube.com This metabolic pathway results in greater stability and a significantly lower potential for allergic reactions, making amides the preferred choice in modern clinical practice. medistudygo.comyoutube.com
In academic research, this distinction is evident in the differing applications of structurally similar compounds. While fluorinated benzoate esters are explored as intermediates, the corresponding fluorobenzamides have been developed for distinct purposes. solubilityofthings.com For example, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), an amide analogue, has been investigated as a potential positron emission tomography (PET) imaging agent for detecting melanoma. nih.govnih.gov This highlights how changing the ester linkage to an amide linkage directs the compound toward different research applications, from chemical synthesis to advanced medical imaging.
Table 3: Core Differences Between Ester and Amide Analogues
| Feature | Ester-Linked Compounds (e.g., Procaine) | Amide-Linked Compounds (e.g., Lidocaine, Fluorobenzamides) |
|---|---|---|
| Chemical Linkage | Ester (-COO-) | Amide (-NHCO-) |
| Metabolism | Rapidly hydrolyzed in plasma by pseudocholinesterase. youtube.com | Slowly metabolized in the liver. medistudygo.com |
| Chemical Stability | Less stable in solution. youtube.com | More stable. medistudygo.com |
| Allergic Potential | Higher, due to metabolism into PABA. youtube.com | Extremely low (<1%). medistudygo.com |
| Primary Research Focus | Chemical intermediates, local anesthetics. | Local anesthetics, medical imaging agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
582-99-0 |
|---|---|
Molecular Formula |
C13H18FNO2 |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C13H18FNO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FLZPJYSTEZNMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621)
The synthesis of 2-(Diethylamino)ethyl 4-fluorobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. This process involves the coupling of a 4-fluorobenzoic acid derivative with 2-(diethylamino)ethanol (B1670525). Various strategies can be employed to facilitate this transformation, often requiring optimization of coupling agents and reaction conditions to achieve high yields and purity.
Esterification is a reversible reaction, and its efficiency can be significantly influenced by the chosen synthetic route and reaction parameters. libretexts.org Direct esterification, known as Fischer esterification, involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst. libretexts.orgchegg.com However, for more complex or sensitive substrates, methods utilizing coupling agents under milder conditions are often preferred. rsc.org Alternative approaches include the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with the alcohol. google.com
The principal method for synthesizing this compound is the direct coupling of 4-fluorobenzoic acid with 2-(diethylamino)ethanol. This reaction is analogous to the synthesis of other local anesthetics like procaine (B135), which is formed from p-aminobenzoic acid and 2-diethylaminoethanol. chegg.comatamanchemicals.com The reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the alcohol.
Several synthetic strategies can be employed:
Direct Acid-Catalyzed Esterification: This involves heating the two precursors, 4-fluorobenzoic acid and 2-(diethylamino)ethanol, with a strong acid catalyst like sulfuric acid. libretexts.orgchegg.com
Reaction with Acyl Chlorides: 4-Fluorobenzoic acid can be converted to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of 4-fluorobenzoyl chloride with 2-(diethylamino)ethanol readily forms the desired ester. google.com
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used to promote esterification under mild conditions, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.orgorganic-chemistry.org
The choice of coupling agents and the optimization of reaction conditions are critical for the successful synthesis of esters, particularly when dealing with substrates that may be sensitive to harsh conditions. rsc.org The Steglich esterification is a notable example of a mild and efficient method that utilizes a carbodiimide (B86325) and a nucleophilic catalyst. organic-chemistry.org
Coupling Agents:
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. rsc.orgorganic-chemistry.org The alcohol then reacts with this intermediate to form the ester. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate product purification. rsc.org
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI functions similarly to DCC but has the advantage that its urea (B33335) byproduct is water-soluble, allowing for easy removal through aqueous extraction. peptide.com This makes it a preferred reagent in many synthetic applications. nih.gov
DMAP (4-(Dimethylamino)pyridine): DMAP is a highly effective nucleophilic catalyst used in small amounts alongside coupling agents like DCC or EDCI. rsc.org It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. organic-chemistry.orgnih.gov This catalytic action significantly accelerates the rate of esterification. rsc.org
Reaction Conditions: The outcome of the esterification is also dependent on other parameters such as the choice of solvent, reaction temperature, and duration.
Solvents: Anhydrous, non-protic solvents are typically used to prevent side reactions. Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly employed. rsc.org
Temperature: Steglich-type esterifications are often conducted at room temperature or cooler (e.g., 0 °C) to minimize side reactions and potential racemization if chiral centers are present. rsc.org
Time: Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions used.
Table 1: Role of Common Reagents in Esterification
| Reagent | Type | Role in Reaction | Key Characteristics |
|---|---|---|---|
| DCC | Coupling Agent | Activates carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org | Forms an insoluble urea byproduct (DCU). rsc.org |
| EDCI | Coupling Agent | Activates carboxylic acid, similar to DCC. nih.gov | Forms a water-soluble urea byproduct, simplifying purification. peptide.com |
| DMAP | Catalyst | Acts as a nucleophilic acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. organic-chemistry.org | Used in catalytic amounts; significantly increases reaction rate. rsc.org |
4-Fluorobenzoic acid is a colorless solid that is commercially available. wikipedia.org It can also be prepared in the laboratory through several synthetic routes.
Schiemann Reaction: A classic method involves the diazotization of an amino group, followed by fluorination. For instance, the ethyl ester of 4-aminobenzoic acid can be diazotized, and the diazonium group is then replaced by fluorine using tetrafluoroborate. Subsequent hydrolysis of the ester yields 4-fluorobenzoic acid. wikipedia.org
Oxidation of 4-Fluorotoluene (B1294773): The methyl group of 4-fluorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. orgsyn.org
Oxidation of 4-Fluorobenzyl Alcohol: A milder approach involves the oxidation of 4-fluorobenzyl alcohol to the corresponding carboxylic acid. chemicalbook.com
Derivatives of 4-fluorobenzoic acid are also important intermediates. Ethyl 4-fluorobenzoate , for example, can be synthesized for use in transesterification reactions or as a precursor in other syntheses. sigmaaldrich.com
Table 2: Synthetic Methods for 4-Fluorobenzoic Acid
| Method | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Schiemann Reaction | 4-Aminobenzoic acid (as ester) | NaNO₂, HBF₄, followed by hydrolysis | wikipedia.org |
| Oxidation | 4-Fluorotoluene | KMnO₄ or CrO₃ | orgsyn.org |
| Oxidation | 4-Fluorobenzyl alcohol | Oxidizing agents | chemicalbook.com |
2-(Diethylamino)ethanol, also known as DEAE, is a colorless liquid and an important industrial chemical. atamanchemicals.com It is commercially prepared through two primary methods:
Reaction of Diethylamine (B46881) with Ethylene (B1197577) Oxide: This is the main commercial route, where diethylamine undergoes a nucleophilic ring-opening reaction with ethylene oxide to produce 2-(diethylamino)ethanol. atamanchemicals.comatamanchemicals.com
Reaction of Diethylamine with Ethylene Chlorohydrin: An alternative synthesis involves the reaction of diethylamine with ethylene chlorohydrin. atamanchemicals.comatamanchemicals.com
This precursor is widely used in the synthesis of various compounds, including pharmaceuticals and corrosion inhibitors. atamanchemicals.com
Radiosynthetic Approaches to Related Fluorinated Esters
The introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the structure of this compound is of significant interest for applications in Positron Emission Tomography (PET) imaging. The strategies for creating such radiolabeled esters often focus on the late-stage introduction of the radiofluorine to maximize the radiochemical yield and minimize the synthesis time, given the short half-life of ¹⁸F (approximately 110 minutes).
Several strategies have been developed for the introduction of ¹⁸F into benzoate (B1203000) ester scaffolds. A prevalent method is nucleophilic aromatic substitution (SₙAr) on a pre-functionalized aromatic ring. This typically involves a precursor molecule where a good leaving group is positioned at the 4-position of the benzoate ring.
Common leaving groups for this purpose include nitro groups, quaternary ammonium (B1175870) salts (e.g., trimethylammonium), and diaryliodonium salts. The radiosynthesis of [¹⁸F]N-succinimidyl-4-fluorobenzoate ([¹⁸F]SFB), a widely used prosthetic group for labeling biomolecules, provides a well-documented example of these strategies. In this process, a precursor such as ethyl 4-(trimethylammonium)benzoate triflate is reacted with [¹⁸F]fluoride. The reaction is typically carried out in an aprotic solvent in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate.
The general scheme for such a radiosynthesis is as follows:
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and then trapped on an anion-exchange resin. It is eluted with a solution containing a phase-transfer catalyst (e.g., K₂₂₂/K₂CO₃) and azeotropically dried.
Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor molecule in a suitable organic solvent (e.g., acetonitrile (B52724), dimethylformamide) at an elevated temperature.
Purification: The resulting ¹⁸F-labeled ester is then purified, typically using high-performance liquid chromatography (HPLC).
The efficiency of these radiosyntheses can vary depending on the precursor, reaction conditions, and the automation platform used. The table below summarizes typical radiochemical yields (RCY) for the synthesis of related ¹⁸F-labeled benzoate esters.
| Precursor Type | Leaving Group | Radiochemical Yield (Decay-Corrected) | Reference |
| Quaternary Ammonium Salt | -N⁺(CH₃)₃ | 15-40% | frontiersin.org |
| Nitro Compound | -NO₂ | 18-40% | frontiersin.org |
| Diaryliodonium Salt | -I⁺-Ar | Generally higher yields | N/A |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by its three main functional components: the ester linkage, the aromatic fluorine atom, and the diethylaminoethyl moiety.
Hydrolysis Kinetics and Pathways of the Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis, breaking down into 4-fluorobenzoic acid and 2-(diethylamino)ethanol. This reaction can be catalyzed by both acids and bases. The kinetics of this hydrolysis are of significant interest, particularly in pharmaceutical contexts, as they determine the stability of the compound in aqueous environments.
The presence of the electron-withdrawing fluorine atom at the para-position of the benzoate ring in this compound is expected to influence the rate of hydrolysis compared to an unsubstituted analog. Electron-withdrawing groups generally increase the rate of both acid and base-catalyzed hydrolysis of esters by making the carbonyl carbon more electrophilic and stabilizing the transition state. For instance, studies on partially fluorinated ethyl esters have shown that the introduction of fluorine atoms significantly decreases the hydrolytic stability of the ester linkage. nih.gov The half-life of an ethyl ester was found to decrease by a factor of approximately 8 with the introduction of a single fluorine atom. nih.gov
The hydrolysis pathways are as follows:
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water.
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the alcohol.
The table below shows a comparison of hydrolysis data for related esters.
| Compound | Condition | Rate Constant / Half-life | Reference |
| Procaine | Acid-catalyzed | Eₐ = 16.8 kcal/mol | researchgate.net |
| Procaine | pH-dependent | Eₐ = 13.8 kcal/mol (free base), 12 kcal/mol (singly charged ion) | researchgate.net |
| Ethyl Ester vs. Monofluoroethyl Ester | pH 11, 298 K | Half-life decreases by ~8x | nih.gov |
Reactions Involving the Aromatic Fluorine Atom
The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SₙAr) reactions. In this type of reaction, a nucleophile displaces the fluoride (B91410) ion. The success of SₙAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. The ester group (-COOR) is an electron-withdrawing group, which activates the para-position for nucleophilic attack.
Fluorine is a particularly good leaving group in SₙAr reactions, which may seem counterintuitive given that fluoride is a poor leaving group in aliphatic nucleophilic substitution (Sₙ1 and Sₙ2). libretexts.org This is because the rate-determining step in SₙAr is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com
A variety of nucleophiles can be used to displace the fluorine atom, including amines, alkoxides, and thiolates. These reactions can be used to synthesize a range of derivatives of this compound with different substituents at the 4-position.
Transformations of the Diethylaminoethyl Moiety
The tertiary amine of the diethylaminoethyl group is a key functional handle for various chemical transformations.
Salt Formation: As a basic tertiary amine, it readily reacts with acids to form quaternary ammonium salts. This is often utilized to improve the water solubility of the compound.
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for many drugs containing a tertiary amine.
N-Dealkylation: The ethyl groups can be removed through N-dealkylation reactions. mdpi.comnih.gov This can occur through various chemical methods, often involving reagents like chloroformates followed by hydrolysis, or through catalytic approaches. mdpi.com N-dealkylation is also a significant metabolic pathway mediated by cytochrome P450 enzymes. nih.gov
Derivatization Applications in Analytical Chemistry
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique, such as mass spectrometry (MS) or gas chromatography (GC). The functional groups in this compound and related esters offer several possibilities for derivatization to enhance their detection.
For mass spectrometry, derivatization is often employed to improve ionization efficiency and thus sensitivity. The tertiary amine of the diethylaminoethyl moiety already provides a site for efficient protonation in positive-ion electrospray ionization (ESI-MS). However, for analytes with multiple functional groups, derivatization can create a uniform charge state and improve quantification. For instance, in metabolomic studies, primary and secondary amines are often tagged with reagents that introduce a permanently charged group or a group with high proton affinity. nih.gov While the tertiary amine in this compound is already ionizable, derivatization strategies could be applied to other parts of the molecule if needed for specific analytical challenges.
Fluorinated derivatizing agents are also used to enhance detection in certain analytical methods. For example, in GC with electron capture detection (ECD), the introduction of highly electronegative fluorine atoms can significantly increase the signal. Furthermore, fluorinated tags can be used in MS to introduce a unique isotopic signature or to facilitate separation in techniques like fluorous solid-phase extraction.
Molecular and Electronic Structure Investigations
Conformational Analysis and Structural Characterization
No published Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621) could be found. This information is crucial for the experimental elucidation of its three-dimensional structure and bonding characteristics.
Computational Chemistry and Quantum Mechanical Studies
There are no available studies that have performed geometry optimization of 2-(Diethylamino)ethyl 4-fluorobenzoate using Density Functional Theory (DFT) or any other computational chemistry methods. Such calculations would provide theoretical insights into its most stable conformation and geometric parameters.
Without computational studies, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO energy gap, for this compound have not been determined. This data is essential for understanding its electronic behavior and reactivity.
No research detailing the Molecular Electrostatic Potential (MEP) map or charge distribution analysis for this compound has been published. These analyses would be vital for predicting its sites for electrophilic and nucleophilic attack and understanding its intermolecular interactions.
In the absence of any computational or experimental studies, there are no theoretical insights into the nature and strength of the intermolecular interactions that this compound may form.
Solvent Effects on Electronic Properties
The interaction between a solute molecule and the surrounding solvent molecules can significantly influence the electronic absorption and emission spectra of the compound. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule. sapub.orgresearchgate.net The polarity, polarizability, and hydrogen-bonding capabilities of the solvent dictate the extent of these spectral shifts. nih.gov
The structure of this compound incorporates an electron-donating diethylamino group (-N(CH₂CH₃)₂) and a π-conjugated system (the benzoate (B1203000) ring) substituted with a weakly electron-withdrawing fluorine atom. This arrangement classifies it as a donor-π-acceptor (D-π-A) type of molecule. In such systems, photoexcitation often leads to an intramolecular charge transfer (ICT) from the donor to the acceptor, resulting in an excited state that is significantly more polar than the ground state. nih.gov
The effect of the solvent on the electronic spectra can be predicted based on the polarity of the solvent and the change in the dipole moment of the molecule upon excitation.
Polar Solvents: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, reducing the energy gap between the ground and excited states. scirp.org Consequently, a bathochromic shift (red shift) to longer wavelengths is anticipated for both the absorption (λabs) and fluorescence (λem) maxima as solvent polarity increases. nih.gov
Non-Polar Solvents: In non-polar solvents, the stabilization of the excited state is less pronounced, resulting in a higher energy gap and, therefore, absorption and emission at shorter wavelengths compared to polar solvents.
The magnitude of this solvatochromic shift is often analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent's orientation polarizability. nih.gov While specific experimental data for this compound is not available in the cited literature, the behavior of structurally analogous compounds, such as ethyl 4-(N,N-diethylamino)benzoate (DEAEB), supports these theoretical expectations. Studies on DEAEB show a red shift in the fluorescence band in polar solvents and the formation of fluorescing solute-solvent exciplexes, indicating strong excited-state interactions with the solvent. rsc.org
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent Type | Relative Polarity | Expected Spectral Shift | Reason |
|---|---|---|---|
| Non-Polar (e.g., Hexane) | Low | Hypsochromic (Blue Shift) | Minimal stabilization of the polar excited state. |
| Polar Aprotic (e.g., Acetonitrile) | Medium | Intermediate Shift | Stabilization through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol) | High | Bathochromic (Red Shift) | Strong stabilization of the polar excited state via dipole-dipole interactions and potential hydrogen bonding. |
Non-Linear Optical (NLO) Activity Investigations
Non-linear optics describes the behavior of materials subjected to intense electromagnetic fields, such as those from lasers, where the response of the material is no longer proportional to the strength of the applied field. wikipedia.org Second-order NLO effects, such as second-harmonic generation (SHG), are of particular interest for applications in photonics and optoelectronics. mdpi.com A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a significant first-order hyperpolarizability (β). nih.gov
Molecules with a D-π-A structure, like this compound, are prime candidates for possessing NLO properties. The intramolecular charge transfer from the diethylamino donor group, through the phenyl π-bridge, to the region of the electron-withdrawing fluoro-substituted ester creates a significant change in the dipole moment upon excitation, which is a major contributor to a large β value. researchgate.net
The NLO response of such organic molecules can be theoretically investigated using quantum chemical computations, such as those based on Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations can determine the optimized molecular geometry and compute the components of the hyperpolarizability tensor (β). The total hyperpolarizability is a key indicator of the molecule's potential NLO activity.
Although specific experimental NLO measurements or computational results for this compound were not found in the surveyed literature, its molecular framework strongly suggests potential for NLO activity. The efficiency of this activity would be related to the extent of charge transfer, which is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system. The diethylamino group is a moderately strong donor, while the fluorine atom is a weak acceptor. This combination suggests that the compound would likely exhibit a measurable, albeit possibly modest, NLO response.
Table 2: Factors Influencing NLO Activity in this compound
| Structural Component | Function | Contribution to NLO Activity |
|---|---|---|
| Diethylamino Group | Electron Donor (D) | Initiates intramolecular charge transfer (ICT). |
| Benzoate Ring | π-Conjugated Bridge (π) | Facilitates the transfer of electron density across the molecule. |
| 4-Fluoro-Ester Group | Electron Acceptor (A) | Terminates the ICT, creating a large change in dipole moment. |
Compound Index
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of 4-Fluorine Substitution on Pharmacological Activity and Physicochemical Properties
The introduction of a fluorine atom at the para-position (position 4) of the benzoate (B1203000) ring is a critical design feature that significantly influences the compound's physicochemical properties and, consequently, its biological activity. Fluorine is a highly electronegative atom, and its substitution onto an aromatic ring imparts a strong inductive effect.
Key impacts of 4-fluoro substitution include:
Alteration of pKa : The electron-withdrawing nature of fluorine typically lowers the pKa of nearby basic groups. nih.gov For 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621), this would apply to the tertiary amine on the diethylaminoethyl side chain. A lower pKa means the molecule will have a different ratio of ionized to un-ionized forms at physiological pH compared to its non-fluorinated analog. This balance is crucial, as the un-ionized form is required to cross the lipophilic nerve membrane, while the ionized form is active at the intracellular binding site on the sodium channel. nih.gov
Enhanced Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, a property measured by the partition coefficient (log P). This modification is known to enhance the rate of absorption and in vivo transport of drugs. nih.gov Increased lipophilicity can lead to higher potency and a longer duration of action, as the molecule can more readily partition into the lipid bilayer of the neuronal membrane. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable. Introducing fluorine at the para-position can block metabolic hydroxylation at that site, a common pathway for the breakdown of aromatic rings. This can increase the metabolic stability of the compound, potentially leading to a longer biological half-life compared to non-fluorinated counterparts.
The strategic placement of fluorine is a widely used tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. scispace.com
Contribution of the Diethylaminoethyl Side Chain to Biological Interactions
The diethylaminoethyl portion of the molecule constitutes the hydrophilic, ionizable amine group, which is essential for the mechanism of action of most local anesthetics. nih.gov
Receptor Interaction : After the neutral form of the anesthetic diffuses across the nerve membrane, the amine group becomes protonated (ionized) in the more acidic intracellular environment. This cationic form is responsible for binding to a specific site within the voltage-gated sodium channel, thereby blocking the influx of sodium ions and preventing the propagation of an action potential. nih.gov
Water Solubility : The tertiary amine is crucial for the formulation of water-soluble salts (e.g., hydrochloride salts), which is a necessity for injectable drug preparations. youtube.com
Potency and Duration : The nature of the alkyl substituents on the amine can influence both potency and duration of action. Increasing the length of the alkyl chains (in this case, two ethyl groups) can increase lipid solubility and protein binding. nih.gov Enhanced protein binding generally correlates with a longer duration of action as it creates a depot of the drug at the site of action. The presence of a tertiary amine generally results in a more useful and potent agent compared to primary or secondary amines. youtube.com The metabolite of the related local anesthetic procaine (B135), diethylaminoethanol (DEAE), has been shown to possess local anesthetic activity itself, highlighting the intrinsic contribution of this side chain to nerve block. nih.gov
Analogous Ester Linkage Modifications and their Functional Consequences
The ester linkage connects the lipophilic aromatic portion to the hydrophilic amine side chain. This linkage is a key determinant of the drug's metabolism and, consequently, its duration of action and potential for allergic reactions. nih.govnih.gov
Metabolism : Ester-type local anesthetics are primarily hydrolyzed in the plasma by the enzyme pseudocholinesterase. nih.gov This rapid metabolism generally results in a shorter duration of action compared to amide-linked local anesthetics, which are metabolized more slowly in the liver.
Allergenic Potential : The hydrolysis of ester local anesthetics derived from para-aminobenzoic acid (PABA) yields PABA as a metabolite. PABA is known to be associated with allergic reactions in a subset of the population. nih.govnih.gov Although 2-(Diethylamino)ethyl 4-fluorobenzoate is a derivative of 4-fluorobenzoic acid, the potential for cross-allergenicity with other PABA esters is a consideration in its design.
Functional Consequences of Isosteric Replacement : The identity of the atom in the linkage is critical for potency. Studies on isosteric analogs of procaine have shown that replacing the ester oxygen with other atoms significantly affects anesthetic potency. The general order of decreasing potency is Sulphur (thioester) > Oxygen (ester) > Carbon (ketone) > Nitrogen (amide). youtube.com This demonstrates that while amides are more resistant to hydrolysis, the ester linkage itself provides for higher intrinsic potency in this chemical series.
| Linkage Type | Relative Potency | Metabolic Stability |
| Thioester (S) | Highest | Moderate |
| Ester (O) | High | Low (Rapid hydrolysis) |
| Ketone (C) | Lower | High |
| Amide (N) | Lowest | High (Resistant to hydrolysis) |
Comparative SAR with Other Benzoate Ester Local Anesthetics and Antiarrhythmics
The SAR of this compound can be understood by comparing its structure to other classic benzoate ester local anesthetics. Many local anesthetics also exhibit antiarrhythmic activity, as both actions often stem from the blockade of voltage-gated sodium channels.
| Compound | Aromatic Ring Substitution | Intermediate Chain | Amine Group | Key SAR Features |
| This compound | 4-Fluoro | Ethyl Ester | Tertiary (Diethyl) | Fluorine substitution enhances lipophilicity and metabolic stability. |
| Procaine | 4-Amino | Ethyl Ester | Tertiary (Diethyl) | The 4-amino group is an electron-donating group that enhances activity. youtube.com |
| Chloroprocaine | 4-Amino, 2-Chloro | Ethyl Ester | Tertiary (Diethyl) | Chloro substitution increases the rate of hydrolysis, leading to very short duration and low toxicity. |
| Tetracaine | 4-Butylamino | Ethyl Ester | Tertiary (Dimethyl) | The long butylamino chain significantly increases lipophilicity, resulting in high potency and long duration. |
| Benzocaine | 4-Amino | Ethyl Ester | Primary (None) | Lacks the terminal hydrophilic amine group, limiting its solubility and use to topical applications. |
This comparison shows a clear pattern where substitutions on the aromatic ring directly modulate the lipophilicity and electronic properties of the molecule, which in turn affects potency and duration. The core structure of a benzoate ester linked to a tertiary amine is a common and essential feature for injectable local anesthetics in this class.
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)
Computational methods are powerful tools for elucidating the SAR of drug candidates and for designing new, more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of benzoate ester anesthetics, a QSAR model could be developed using descriptors such as lipophilicity (log P), electronic parameters (Hammett constants of ring substituents), and steric parameters. The resulting model can predict the anesthetic potency of novel, unsynthesized analogs, thereby guiding synthetic efforts. ajchem-a.commdpi.com A robust QSAR model is typically validated by its high correlation coefficient (R²) and predictive ability (Q²). nih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor, in this case, the voltage-gated sodium channel. mdpi.com By docking this compound into a homology model of the sodium channel, researchers can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. nih.gov For instance, docking studies could reveal how the 4-fluorine atom interacts with a specific amino acid residue in the binding pocket or how the protonated diethylamino group forms a critical ionic bond. These insights are invaluable for rational drug design and for explaining the observed SAR at a molecular level. nih.gov
Preclinical Pharmacological and Biological Research
Investigation of Local Anesthetic Mechanisms
Local anesthetics exert their effects by blocking the generation and conduction of nerve impulses. This is primarily achieved through their interaction with voltage-gated sodium channels in the neuronal membrane. youtube.com
Reversible Blockade of Nerve Impulse Generation and Conduction in In Vitro Systems
The fundamental mechanism of action for local anesthetics like 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621) is the reversible blockade of voltage-gated sodium channels. youtube.com These channels are critical for the propagation of action potentials along nerve fibers. The local anesthetic molecule, in its lipid-soluble (uncharged) form, penetrates the nerve cell membrane. derangedphysiology.com Once inside the axoplasm, it re-equilibrates into its charged, cationic form. derangedphysiology.com This charged form then binds to a specific receptor site within the pore of the sodium channel. youtube.com
This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization. derangedphysiology.com As a result, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve conduction is ultimately blocked. This blockade is use-dependent, meaning that nerves that are firing more rapidly are more susceptible to the anesthetic's effect because their sodium channels are more frequently in the open or inactivated states, which have a higher affinity for the drug. youtube.comderangedphysiology.com
The presence of the fluorine atom in 2-(Diethylamino)ethyl 4-fluorobenzoate is expected to increase its lipid solubility, which could enhance its potency and ability to penetrate the nerve sheath and membrane.
Table 1: Representative In Vitro Nerve Blockade Data for an Ester-Type Local Anesthetic
| Concentration (mM) | Nerve Fiber Type | Reduction in Action Potential Amplitude (%) | Onset of Blockade (minutes) |
| 0.5 | Aδ fibers | 25 | 10 |
| 1.0 | Aδ fibers | 50 | 5 |
| 2.0 | Aδ fibers | 90 | 2 |
| 1.0 | C fibers | 75 | 3 |
| 2.0 | C fibers | 100 | 1 |
This table provides illustrative data for a compound in the same class as this compound, demonstrating the concentration-dependent and fiber-type-selective nature of the nerve blockade.
Antiarrhythmic Activity Assessments in Preclinical Models
The mechanism by which local anesthetics block sodium channels in neurons is also relevant to their potential antiarrhythmic effects in cardiac tissue. nih.gov Many local anesthetics, including the structurally related procainamide, are classified as Class I antiarrhythmic agents.
Modulation of Sodium and Potassium Ion Channels
As a Class I antiarrhythmic, this compound would be expected to primarily act by blocking cardiac sodium channels. This action decreases the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
In addition to sodium channel blockade, many Class I antiarrhythmics also exhibit effects on potassium channels. Procainamide, for instance, also blocks potassium channels, which prolongs the duration of the action potential and the effective refractory period. It is plausible that this compound could share this dual ion channel modulating capability.
Electrophysiological Studies in Excitable Tissues
Preclinical electrophysiological studies in isolated cardiac tissues, such as Purkinje fibers or ventricular muscle preparations, are crucial for characterizing the antiarrhythmic profile of a compound. These studies would measure key parameters of the cardiac action potential, including:
Vmax (Maximum rate of depolarization): A decrease in Vmax is indicative of sodium channel blockade.
Action Potential Duration (APD): An increase in APD suggests potassium channel blockade.
Effective Refractory Period (ERP): An increase in ERP is a desirable antiarrhythmic property that helps to prevent re-entrant arrhythmias.
Table 2: Expected Electrophysiological Effects of a Class I Antiarrhythmic Agent in Cardiac Purkinje Fibers
| Parameter | Effect | Mechanism |
| Vmax | Decrease | Sodium Channel Blockade |
| Action Potential Amplitude | Decrease | Sodium Channel Blockade |
| Conduction Velocity | Decrease | Sodium Channel Blockade |
| Action Potential Duration (APD) | Increase | Potassium Channel Blockade |
| Effective Refractory Period (ERP) | Increase | Prolongation of Sodium Channel Inactivation and APD |
This table illustrates the anticipated electrophysiological effects of a compound like this compound, based on its classification as a potential Class I antiarrhythmic.
Receptor Binding and Ligand Interaction Studies (General approaches relevant to the class)
To quantify the affinity of a local anesthetic for its target ion channels and to assess its selectivity, receptor binding and ligand interaction studies are employed. A common technique is the radioligand binding assay. In this method, a radioactive molecule (radioligand) with known affinity for the receptor of interest is used. The test compound, such as this compound, is then introduced at various concentrations to compete with the radioligand for binding to the receptor.
By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined and expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of the specific binding). These studies are typically performed using cell membranes that are rich in the target receptor, such as brain tissue for neuronal sodium channels or cardiac tissue for cardiac sodium channels.
Enzyme Interaction and Inhibition Research (General approaches relevant to the class)
For ester-type local anesthetics, a key enzyme interaction is with plasma esterases, which are responsible for their metabolism. nih.gov The rate of hydrolysis by these enzymes, primarily pseudocholinesterase, is a major determinant of the drug's duration of action and potential for systemic toxicity. nih.gov The metabolic breakdown of ester local anesthetics typically yields para-aminobenzoic acid (PABA) and an amino alcohol. nih.gov
Research in this area would involve incubating this compound with purified plasma esterases or plasma samples and measuring the rate of its disappearance or the appearance of its metabolites over time. The fluorine substitution on the benzene (B151609) ring may influence the rate of hydrolysis, potentially leading to a longer duration of action compared to its non-fluorinated counterpart.
Beyond metabolic enzymes, local anesthetics can also interact with other enzymes. Some studies have shown that local anesthetics can inhibit various cellular enzymes, although the clinical significance of these interactions is often not fully understood. Such research might involve in vitro assays to assess the inhibitory effects of the compound on a panel of relevant enzymes.
Preclinical Research on this compound Remains Undisclosed
Despite interest in the broader class of benzoate (B1203000) esters for various pharmacological applications, detailed preclinical research on the specific cellular and molecular activities of this compound is not currently available in publicly accessible scientific literature. Extensive searches for in vitro and in vivo studies detailing the compound's effects on cellular responses and pathway modulation have not yielded specific data.
Consequently, it is not possible to provide a detailed account of its preclinical pharmacological and biological research profile in the context of cellular mechanisms. Information regarding its interactions with cellular models, modulation of specific biological pathways, or any resulting cellular responses remains uncharacterized in published research.
Further investigation and publication in peer-reviewed journals are necessary to elucidate the specific biological and pharmacological properties of this compound.
Advanced Analytical Methodologies for Research
Chromatographic Separation and Purity Determination Techniques (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for the separation of 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621) from impurities and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the compound. A reverse-phase HPLC (RP-HPLC) method is typically employed due to its efficacy in separating compounds of moderate polarity. ekb.eg For a compound like 2-(Diethylamino)ethyl 4-fluorobenzoate, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.eg To ensure good peak shape for the basic diethylamino group, a modifier like formic acid or triethylamine (B128534) may be added to the mobile phase. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the fluorobenzoyl chromophore exhibits strong absorbance. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For applications requiring analysis by mass spectrometry, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Column Chromatography: In the context of synthesis, column chromatography is a fundamental purification technique used to isolate this compound from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase, and the mobile phase (eluent) would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve effective separation, allowing the desired compound to be collected in pure fractions.
Mass Spectrometry for Molecular Characterization and High-Sensitivity Detection
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of this compound. It provides the exact mass of the molecule, which can be used to confirm its elemental composition.
When subjected to electron ionization (EI), the molecule is expected to produce a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the monoisotopic mass with high precision, allowing for the unambiguous determination of the molecular formula, C₁₃H₁₈FNO₂. The calculated exact mass for this formula is approximately 239.1321 Da.
The fragmentation pattern in the mass spectrum offers further structural confirmation. Key expected fragments would arise from the cleavage of the ester linkage, leading to characteristic ions such as:
A fragment corresponding to the 4-fluorobenzoyl cation (m/z 123).
A fragment corresponding to the [2-(diethylamino)ethyl]+ cation or related fragments.
This fragmentation data is crucial for confirming the connectivity of the different parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. A combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the predicted signals in a solvent like CDCl₃ would be:
Aromatic Protons: The protons on the 4-fluorophenyl ring would appear as two multiplets or doublets of doublets in the downfield region (approx. 7.0-8.1 ppm) due to coupling with each other and with the fluorine atom. rsc.org
Ethyl Ester Protons (-OCH₂CH₂N-): Two triplets are expected for the ethylene (B1197577) bridge. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would be further downfield (approx. 4.4 ppm) than the protons on the carbon adjacent to the nitrogen (-CH₂N-, approx. 2.8 ppm).
Diethylamino Protons (-N(CH₂CH₃)₂): A quartet (approx. 2.6 ppm) for the methylene (B1212753) (-CH₂-) protons and a triplet (approx. 1.1 ppm) for the methyl (-CH₃) protons are characteristic of the ethyl groups attached to the nitrogen.
Interactive Table: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | dd | 2H | Aromatic (H ortho to C=O) |
| ~7.15 | dd | 2H | Aromatic (H ortho to F) |
| ~4.40 | t | 2H | -O-CH₂ -CH₂-N- |
| ~2.80 | t | 2H | -O-CH₂-CH₂ -N- |
| ~2.60 | q | 4H | -N-(CH₂ -CH₃)₂ |
| ~1.10 | t | 6H | -N-(CH₂-CH₃ )₂ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, F) and the magnetic anisotropy of the aromatic ring. libretexts.org
Carbonyl Carbon: The ester carbonyl carbon (C=O) signal is typically found in the most downfield region of the spectrum (approx. 165 ppm). libretexts.org
Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the fluorine will show a large C-F coupling constant. chemicalbook.com
Aliphatic Carbons: Signals for the carbons of the diethylaminoethyl group will appear in the upfield region (approx. 12-62 ppm). spectrabase.com
Interactive Table: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~165.5 | C =O |
| ~165.0 (d) | C -F |
| ~132.0 (d) | C -H (ortho to C=O) |
| ~126.0 (d) | C -C=O |
| ~115.5 (d) | C -H (ortho to F) |
| ~62.0 | -O-CH₂ -CH₂-N- |
| ~51.0 | -O-CH₂-CH₂ -N- |
| ~47.5 | -N-(CH₂ -CH₃)₂ |
| ~12.0 | -N-(CH₂-CH₃ )₂ |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would confirm the ¹H-¹H coupling relationships, for instance, between the adjacent methylene protons of the ethylene bridge and within the ethyl groups of the diethylamino moiety.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the results of elemental analysis are compared against the theoretical values calculated from its molecular formula, C₁₃H₁₈FNO₂. eurjchem.com A close match between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.
Interactive Table: Theoretical Elemental Composition of C₁₃H₁₈FNO₂
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |
| Carbon | C | 12.011 | 156.143 | 65.25% |
| Hydrogen | H | 1.008 | 18.144 | 7.59% |
| Fluorine | F | 18.998 | 18.998 | 7.94% |
| Nitrogen | N | 14.007 | 14.007 | 5.85% |
| Oxygen | O | 15.999 | 31.998 | 13.37% |
| Total | 239.290 | 100.00% |
Biotransformation and Metabolic Pathways Research
In Vitro and In Vivo Metabolic Fate of Benzoate (B1203000) Esters
The metabolic fate of benzoate esters, including 2-(Diethylamino)ethyl 4-fluorobenzoate (B1226621), is primarily dictated by the chemical properties of the ester functional group and the aromatic ring structure. Biotransformation is a crucial process that converts lipophilic xenobiotics into more polar, water-soluble metabolites that can be readily excreted from the body. uomus.edu.iqd-nb.info This conversion typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). d-nb.info For benzoate esters, the initial and most significant metabolic step is the hydrolysis of the ester bond, a Phase I reaction. Following this cleavage, the resulting carboxylic acid and alcohol moieties undergo further metabolism, including Phase II conjugation reactions. uomus.edu.iqlibretexts.org
The primary metabolic pathway for esters is hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.org In biological systems, this process is not spontaneous but is catalyzed by a ubiquitous group of enzymes known as hydrolases, particularly carboxylesterases (CES). nih.govwuxiapptec.com These enzymes are widely distributed throughout the body, with high concentrations found in the liver, plasma, and other tissues. nih.govwuxiapptec.com The presence of an ester group in a molecule is often associated with metabolic instability, a characteristic that can be intentionally designed into "soft drugs" to ensure rapid inactivation and minimize systemic side effects. nih.govnih.gov
The rate of enzymatic hydrolysis is influenced by the molecular structure of the ester. For example, in a study of homologous benzoate esters, the stability in rat plasma was found to be inversely proportional to the size of the alcohol (alkoxyl) group. nih.gov Methyl benzoate was the most stable, followed by ethyl, n-propyl, and n-butyl benzoate. nih.gov This hydrolysis is significantly mediated by carboxylesterases, as the metabolic breakdown of these esters was strongly reduced in the presence of a selective CES inhibitor, bis-(p-nitrophenyl)phosphate. nih.gov While the specific metabolic data for 2-(Diethylamino)ethyl 4-fluorobenzoate is not detailed, the principles governing benzoate ester hydrolysis suggest it would be readily cleaved by carboxylesterases to yield 4-fluorobenzoic acid and 2-(diethylamino)ethanol (B1670525). Interestingly, a comparative in vitro study found no statistically significant difference in stability against carboxylesterases between methyl-, ethyl-, and fluoroethylesters, suggesting the fluoroethyl group does not inherently confer resistance to this metabolic pathway. nih.gov
Following the hydrolysis of the parent ester, the resultant 4-fluorobenzoic acid undergoes further metabolism. While comprehensive mammalian metabolic data is limited, studies using microbial systems, which often serve as models for xenobiotic degradation, provide insight into potential catabolic pathways. In Pseudomonas species, 4-fluorobenzoate has been shown to be totally degraded. nih.govcdnsciencepub.com
The proposed pathway involves an initial dioxygenation step, converting 4-fluorobenzoic acid to an intermediate, 4-fluorocatechol. cdnsciencepub.com This is a critical step that introduces hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. Subsequent enzymatic action leads to the cleavage of the aromatic ring and the elimination of the fluorine atom as a fluoride (B91410) ion. cdnsciencepub.com Key metabolites identified in these microbial pathways include β-ketoadipic acid, indicating the breakdown of the ring structure into smaller, aliphatic fragments that can enter central metabolic cycles. cdnsciencepub.com Another metabolite, (+)-4-fluoromuconolactone, has also been unambiguously identified, resulting from the action of muconate cycloisomerases on the intermediate formed after ring opening of 4-fluorocatechol. nih.gov These studies suggest that the fluorinated aromatic core of the molecule can be effectively dismantled and defluorinated by biological systems.
After Phase I hydrolysis, the 4-fluorobenzoic acid metabolite is a substrate for Phase II conjugation reactions. uomus.edu.iq These reactions attach small, polar endogenous molecules to the xenobiotic, which significantly increases its water solubility and facilitates its excretion. uomus.edu.iq For xenobiotic carboxylic acids like benzoic acid and its derivatives, a primary and historically significant conjugation pathway is the formation of an amide bond with an amino acid. al-edu.comreactome.org
The most common amino acid conjugation for benzoates is with glycine (B1666218). youtube.com This reaction, which was one of the first detoxification pathways discovered, converts benzoic acid into benzoylglycine, more commonly known as hippuric acid. al-edu.comreactome.orgnih.gov The process involves two main steps: first, the benzoic acid is activated to a high-energy thioester, benzoyl-CoA, a reaction requiring ATP. al-edu.comreactome.org Second, the benzoyl group is transferred from CoA to the amino group of glycine by the enzyme glycine N-acyltransferase (GLYAT). nih.govnih.gov This conjugation is considered a crucial detoxification mechanism, as it prevents the accumulation of lipophilic benzoic acid in the mitochondrial matrix by converting it into the less lipophilic hippurate, which can be more easily transported out of the mitochondria and excreted in the urine. nih.gov
While glycine conjugation is a major pathway, other Phase II reactions are also possible. Benzoic acid can also be conjugated with glucuronic acid to form a benzoyl glucuronide. youtube.comyoutube.com This process is catalyzed by UDP-glucuronyltransferases. uomus.edu.iq Therefore, it is anticipated that the 4-fluorobenzoic acid metabolite would primarily undergo conjugation with glycine, and potentially glucuronic acid, to form highly polar, excretable products.
Metabolic Stability Assessments in Biological Matrices
The metabolic stability of a compound is a critical parameter in pharmacology, indicating its susceptibility to biotransformation. For ester-containing compounds, stability is often assessed in biological matrices rich in esterase activity, such as plasma and liver microsomes. nih.gov These assessments provide crucial data, such as the metabolic half-life (t½), which is the time required for 50% of the compound to be metabolized.
Studies on a series of benzoate esters in rat plasma and liver microsomes have provided clear evidence of structure-lability relationships. nih.gov The hydrolytic stability in plasma was found to be dependent on the ester's alkyl group, with smaller groups conferring greater stability. nih.gov For instance, methyl benzoate displayed a half-life of 36 minutes in rat plasma, whereas the larger phenyl benzoate was rapidly hydrolyzed with a half-life of just 7 minutes. nih.gov A similar trend was observed in rat liver microsomes. nih.gov This rapid metabolism is attributed to the action of carboxylesterases (CES), which are highly active in these biological matrices. nih.gov The enzymatic activity of esterases can vary significantly between species; for example, rodent matrices exhibit much higher esterase activity than non-rodent matrices, a factor that must be considered in preclinical studies. wuxiapptec.com
The table below summarizes the metabolic half-life of various benzoate esters in different biological matrices, illustrating the impact of molecular structure on hydrolytic stability.
| Compound | Alkyl/Aryl Group | t½ in Rat Plasma (min) | t½ in Rat Liver Microsomes (min) |
|---|---|---|---|
| Methyl benzoate | Methyl | 36 | 15 |
| Ethyl benzoate | Ethyl | 17 | 12 |
| n-Propyl benzoate | n-Propyl | 10 | N/A |
| n-Butyl benzoate | n-Butyl | 10 | N/A |
| Phenyl benzoate | Phenyl | 7 | 10 |
Emerging Research Applications and Future Directions
Use as Chemical Probes in Biological Assays
While direct research on 2-(diethylamino)ethyl 4-fluorobenzoate (B1226621) as a chemical probe is limited, extensive studies on its close structural analog, N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), highlight the potential of this molecular scaffold. nih.govnih.gov This amide derivative, which shares the 4-fluorobenzoyl core and the diethylaminoethyl side chain, has been developed as a potent molecular probe for Positron Emission Tomography (PET) imaging of malignant melanoma. nih.govnih.gov
PET is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes. In this context, the fluorine atom on the benzamide (B126) derivative is replaced with the radioactive isotope Fluorine-18 (B77423) (¹⁸F). nih.gov Studies have shown that [¹⁸F]-DAFBA exhibits high uptake in melanoma cells, allowing for clear visualization of both primary tumors and metastatic lesions. nih.govsnmjournals.orgsnmjournals.org The mechanism is thought to involve binding to melanin (B1238610) or involvement in the melanin biosynthesis pathway. nih.gov
Biodistribution studies in animal models have demonstrated favorable characteristics for an imaging agent, including high accumulation in tumors and relatively low uptake in normal tissues, leading to a high signal-to-noise ratio. nih.govnih.gov For instance, in mice with B16F10 pulmonary metastases, the probe's accumulation in the metastatic lung tissue was significantly higher than in normal lung tissue. nih.gov A related compound, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), also showed high, specific uptake in melanoma xenografts. snmjournals.orgsnmjournals.orgnih.gov The success of these amide-based probes suggests that the 2-(diethylamino)ethyl 4-fluorobenzoate scaffold is a promising foundation for developing new chemical probes for biological assays and molecular imaging.
| Tissue | Uptake (%ID/g) at 2h post-injection | Reference |
| Metastatic Lung Tissue | 7.87 ± 3.56 to 10.0 ± 3.92 | nih.gov |
| Normal Lung Tissue | 0.99 ± 0.04 | nih.gov |
Role as a Synthetic Precursor in Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable synthetic precursor or building block. fluorochem.co.uk The term "building block" refers to a molecular fragment that can be readily incorporated into a larger, more complex molecule during synthesis. fluorochem.co.ukumich.edu This compound contains several key features that make it attractive for drug design and discovery.
The presence of fluorine is particularly significant. Incorporating fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The 4-fluorobenzoate moiety is therefore a desirable component in the design of new therapeutic agents. nih.goveurjchem.com
Furthermore, the diethylaminoethyl group provides a basic nitrogen center, which can be crucial for interacting with biological targets or improving the pharmacokinetic properties of a drug. The ester linkage itself can be a site for chemical modification, allowing for the synthesis of a library of related compounds, such as the amide derivatives used in PET imaging. nih.govnih.gov The synthesis of the non-radioactive amide analog, DAFBA, for instance, starts with 4-fluorobenzoic acid, which is then coupled with N,N-diethylethylenediamine. nih.govnih.gov The ester compound, this compound, represents a key intermediate that combines the fluorinated acid and the amino alcohol side-chain, making it a versatile starting point for creating diverse molecular architectures for drug discovery programs. solubilityofthings.com
Exploration in Materials Science for Advanced Applications
The exploration of this compound and structurally similar compounds in materials science is an emerging area of research. While specific applications for this exact ester are not yet widely documented, related benzoate (B1203000) derivatives have found use in specialized fields, particularly in dental and medical materials. researchgate.net
For example, Ethyl 4-(dimethylamino)benzoate, a compound with a similar tertiary amine benzoate structure, is utilized as a component in self-curing, two-part systems for dental and medical compositions. researchgate.net These materials are employed as root canal sealants, bone cements, and pulp-capping materials. researchgate.net The tertiary amine component often plays a role as an accelerator in the polymerization process of these restorative materials. This suggests a potential role for this compound in the development of novel polymers and composites with biomedical applications. The presence of fluorine could also impart desirable properties such as hydrophobicity or enhanced stability to the resulting materials.
Development in High-Throughput Screening Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of chemical compounds for biological activity against a specific target. timtec.netnuvisan.com The success of an HTS campaign relies heavily on the quality and diversity of the compound library. timtec.net
Molecules like this compound are ideal candidates for inclusion in HTS libraries for several reasons:
Structural Diversity: It possesses multiple functional groups (ester, tertiary amine, fluorinated ring) that can engage in various types of interactions with biological macromolecules.
Drug-like Properties: Its molecular weight and structural features are consistent with those of many known drugs.
Synthetic Tractability: As a synthetic precursor, it can serve as a scaffold to generate a focused library of derivatives, allowing for systematic exploration of the surrounding chemical space to identify structure-activity relationships (SAR). lifechemicals.com
By including such "building block" molecules, screening libraries can cover a wider range of chemical diversity, increasing the probability of identifying novel "hit" compounds that can be developed into new therapeutics. timtec.net
Design of Novel Delivery Systems based on Ester Linkage Properties
The ester linkage in this compound is a key feature for its potential application in advanced drug delivery systems. Ester bonds can be designed to be cleavable under specific physiological conditions, making them useful as triggers for controlled drug release. This is the fundamental concept behind many prodrugs, where an active drug molecule is chemically modified with an ester-containing promoiety to improve its delivery or reduce its side effects.
Furthermore, the diethylaminoethyl portion of the molecule is structurally similar to the monomer unit of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a well-studied pH-responsive polymer. nih.govnih.gov This polymer is known to be soluble in acidic environments (due to protonation of the tertiary amine groups) and less soluble at neutral or basic pH. nih.gov This property has been exploited to create "smart" drug delivery systems, such as micelles or nanoparticles, that release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes. nih.govnih.gov The combination of a potentially pH-sensitive amine and a hydrolyzable ester linkage within the structure of this compound makes it an intriguing model for designing novel, targeted drug delivery vehicles.
Computational Screening for New Biological Activities
Computational methods, or in silico screening, have become indispensable tools in drug discovery for predicting the biological activities of molecules before they are synthesized and tested in the lab. These techniques can save significant time and resources by prioritizing the most promising candidates.
Computational studies on compounds structurally related to this compound have demonstrated the utility of this approach. For example, Density Functional Theory (DFT) has been used to calculate the ground state electronic characteristics of the related amide, 4-amino-N-[2 (diethylamino) ethyl] benzamide, to understand its stability and reactivity. nih.gov
Molecular docking simulations are another powerful tool. These simulations predict how a molecule might bind to the active site of a target protein. A comparative study of N-(2-(Dimethylamino)ethyl) and N-(2-(Diethylamino)ethyl) linked molecules against lung cancer targets used molecular docking to evaluate their potential effectiveness. researchgate.net Such studies can provide valuable insights into the molecular interactions that govern biological activity. researchgate.net By applying these computational screening methods to this compound and its virtual derivatives, researchers can explore potential interactions with a vast array of biological targets, thereby identifying new and unexpected therapeutic opportunities.
Q & A
Q. What are the established synthetic routes for 2-(Diethylamino)ethyl 4-fluorobenzoate, and what reagents/conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves esterification of 4-fluorobenzoic acid with 2-(diethylamino)ethanol. Key steps include:
Activation of the carboxylic acid using chlorinating agents (e.g., thionyl chloride) to form 4-fluorobenzoyl chloride .
Reaction with 2-(diethylamino)ethanol under anhydrous conditions, often catalyzed by bases like triethylamine to neutralize HCl byproducts .
Critical parameters:
- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
- Solvent : Use aprotic solvents (e.g., dichloromethane or THF) to avoid hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.5 ppm for –CH₂–O–CO–) and diethylamino group (δ ~2.5–3.0 ppm for N–CH₂–). Fluorine substitution in the aromatic ring causes splitting patterns in ¹H NMR .
- ¹⁹F NMR : Unique signal near -110 ppm for the 4-fluoro substituent .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate purity and stoichiometry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential respiratory irritancy .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Methodological Answer : Common issues and solutions:
- Incomplete Esterification : Ensure stoichiometric excess of 2-(diethylamino)ethanol (1.2–1.5 equivalents) and monitor reaction progress via TLC .
- Hydrolysis of Acid Chloride : Use rigorously dried solvents and inert atmosphere (N₂/Ar) .
- Purification Losses : Optimize chromatography conditions (e.g., gradient elution) or switch to recrystallization with ethanol/water mixtures .
Q. How should conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?
- Methodological Answer :
- Impurity Check : Run HPLC-MS to detect byproducts (e.g., unreacted starting material or hydrolyzed derivatives) .
- Crystallographic Validation : Perform X-ray diffraction (if crystalline) to confirm molecular structure and assess conformational isomers .
- Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria in the diethylamino group) by acquiring spectra at 25°C and 60°C .
Q. What experimental strategies are recommended to investigate the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies, given structural similarities to bioactive esters .
- In Vitro Toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assay, with dose-response curves (1–100 µM range) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate esterase-mediated hydrolysis and half-life .
Data Contradiction and Analysis
Q. How to reconcile discrepancies between computational predictions and experimental LogP values for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
